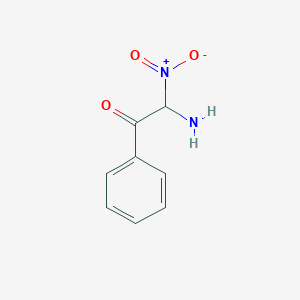

Acetophenone, 2-aminonitro-

Description

Contextual Significance in Organic Chemistry and Chemical Biology

2-Amino-1-(2-nitrophenyl)ethanone (B1625331) and its structural relatives, the nitro-amino acetophenones, are valuable intermediates in organic synthesis. lookchem.com Acetophenone (B1666503) itself is a widely used precursor for creating a variety of natural product analogs and pharmaceuticals. mdpi.com The presence of amino and nitro functionalities on the acetophenone framework provides reactive sites for constructing more complex molecular architectures.

In the realm of organic chemistry, amino acetophenones are recognized as key building blocks for the synthesis of heterocyclic compounds like flavones and quinolones, which are classes of compounds with significant biological activities. nih.gov The synthesis of aminoflavones, for instance, can be achieved by starting with a nitro-2-hydroxyacetophenone, which is then converted through several steps into the final product. nih.gov The amino group can also be a crucial element in forming key structural motifs, such as the enamine bond in certain stable materials.

From a chemical biology perspective, acetophenone derivatives have been investigated for a range of potential biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The specific arrangement of substituents in 2-Amino-1-(2-nitrophenyl)ethanone, with its electron-donating amino group and electron-withdrawing nitro group, creates a distinct electronic profile that can influence its interactions with biological macromolecules. The compound is used in pharmaceutical research, where its structure can be modified to develop new therapeutic agents. lookchem.com

Historical Development of Research on Nitro-Amino Acetophenone Derivatives

The study of acetophenone derivatives has a long history, rooted in the foundational reactions of organic chemistry. Acetophenone was initially identified in the heavy-oil fraction of coal tar. mdpi.com A key reaction for creating precursors to nitro-amino acetophenones is the nitration of the aromatic ring. The direct nitration of acetophenone, typically using a mixture of nitric and sulfuric acid, has been a common method for introducing a nitro group. researchgate.net The position of this nitration is directed by the acetyl group already present on the ring.

Subsequent research focused on the interconversion of functional groups. The reduction of a nitro group to an amino group is a fundamental transformation that opened the door to a wide array of amino-substituted acetophenones. researchgate.net Historically, this allowed chemists to access ortho, meta, and para-aminoacetophenones, which could then be used in further synthetic endeavors.

The development of methods to synthesize more complex derivatives, such as those containing both nitro and amino groups, evolved from these basic principles. For example, research from as early as 1960 explored the chemistry of α-nitroacetophenone derivatives, laying the groundwork for understanding the reactivity of the ethanone (B97240) side chain when modified with a nitro group. acs.org Over time, the focus has shifted towards using these substituted acetophenones as versatile starting materials for creating libraries of compounds for biological screening, such as aminoflavones, which have been studied as potential anticancer agents. nih.gov

Structural Framework and its Influence on Research Avenues

The molecular structure of 2-Amino-1-(2-nitrophenyl)ethanone is defined by an acetophenone core with an amino group attached to the alpha-carbon of the ethanone moiety and a nitro group at the ortho (position 2) of the phenyl ring. This specific arrangement of functional groups is critical to its chemical character and the research directions it inspires.

The key structural features and their influence include:

The Ketone Group : The carbonyl (C=O) of the ethanone group is a site for nucleophilic attack and condensation reactions, making it a reactive handle for building larger molecules. cymitquimica.com

The α-Amino Group : The amino group adjacent to the carbonyl can participate in forming imines, amides, and other nitrogen-containing heterocycles. Its basicity and nucleophilicity are central to its reactivity.

The ortho-Nitro Group : As a strong electron-withdrawing group, the nitro group significantly influences the electronic properties of the phenyl ring and the reactivity of the entire molecule. cymitquimica.com Its presence can direct the course of further aromatic substitution reactions and can be reduced to an amino group to create a diamino derivative.

The juxtaposition of these groups creates a molecule with multiple reactive centers, making it a valuable intermediate. lookchem.com For example, it can be derived from the reduction of a precursor like 1-(2-nitrophenyl)ethanone or synthesized from starting materials like 2-nitrobenzaldehyde. lookchem.comrsc.org The hydrochloride salt form of the compound is often used in laboratory settings to improve stability and solubility in water. lookchem.com The study of positional isomers, such as 2-Amino-1-(4-nitrophenyl)ethanone, where the nitro group is at the para position, helps researchers understand how the relative placement of functional groups affects a molecule's properties and biological interactions. nih.gov

Data Tables

Table 1: Physicochemical Properties of 2-Amino-1-(2-nitrophenyl)ethanone

| Property | Value |

| CAS Number | 524698-41-7 (for parent compound); 23082-65-7 (for hydrochloride salt) lookchem.com |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol cymitquimica.com |

| Physical Form | Yellow crystalline powder (for hydrochloride salt) lookchem.com |

| InChIKey | XRXIPRFKMDVCMB-UHFFFAOYSA-N cymitquimica.com |

Table 2: Comparison of Selected Nitro-Amino Acetophenone Isomers

| Compound Name | CAS Number | Position of -NO₂ | Position of -NH₂ | Key Structural Difference |

| 2-Amino-1-(2-nitrophenyl)ethanone | 524698-41-7 | ortho (C2 of phenyl) | α-carbon of ethanone | Amino group is on the side chain. |

| 1-(2-Amino-4-nitrophenyl)ethanone | 56515-58-3 | para (C4 of phenyl) | ortho (C2 of phenyl) | Both functional groups are on the phenyl ring. bldpharm.com |

| 1-(2-Amino-5-nitrophenyl)ethanone | 32580-41-9 | meta (C5 of phenyl) | ortho (C2 of phenyl) | Both functional groups are on the phenyl ring. |

| 2-Amino-1-(4-nitrophenyl)ethanone | 6327-58-8 | para (C4 of phenyl) | α-carbon of ethanone | Nitro group is at the para position, altering electronic effects compared to the ortho isomer. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O3 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

2-amino-2-nitro-1-phenylethanone |

InChI |

InChI=1S/C8H8N2O3/c9-8(10(12)13)7(11)6-4-2-1-3-5-6/h1-5,8H,9H2 |

InChI Key |

ZFOFCSUJANQIFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 1 2 Nitrophenyl Ethanone and Its Precursors

Multi-step Synthetic Approaches via Intermediate Formation

These routes involve the sequential construction of the target molecule or its key precursors through a series of distinct chemical transformations.

A foundational approach to aromatic ketones is the Friedel-Crafts acylation. alfa-chemistry.comnih.gov This reaction typically involves treating an aromatic compound like benzene (B151609) with an acyl halide, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgyoutube.com This process yields acetophenone (B1666503). youtube.com

The subsequent step is the nitration of the acetophenone ring. The acetyl group is a meta-directing group, meaning that direct nitration of acetophenone primarily yields m-nitroacetophenone. researchgate.net However, the ortho-isomer, 2-nitroacetophenone, can be obtained. One reported method involves the slow addition of acetophenone to a cold (-15°C) mixture of concentrated sulfuric acid and nitric acid, which is claimed to produce 2-nitroacetophenone in high yield. chemicalbook.com

Once 2-nitroacetophenone is synthesized, the final amination step is required to produce 2-amino-1-(2-nitrophenyl)ethanone (B1625331). This is typically not a direct amination of the aromatic ring but rather the introduction of an amino group onto the α-carbon of the ethanone (B97240) side chain, a process detailed further in section 2.2.1.

To overcome the directing effects of certain functional groups and prevent unwanted side reactions, chemists often employ protection-nitration-deprotection sequences. For instance, an amino group, which is highly susceptible to oxidation during nitration, can be protected by converting it into an amide. This strategy is a common tactic in multi-step syntheses.

A related, sophisticated strategy for achieving ortho-nitration of acetophenone involves the temporary modification of the ketone functional group itself. In one such method, the carbonyl group of acetophenone is first converted into an oxime. This oxime group then directs the nitration to the ortho position of the aromatic ring, facilitated by a palladium catalyst in the presence of an oxidant and a nitrating agent. Following the successful ortho-nitration, the oxime group is hydrolyzed back to the original ketone, yielding the desired 2-nitroacetophenone. google.com This sequence effectively circumvents the typical meta-directing influence of the acetyl group.

An alternative to building the molecule via acylation and nitration is to start with a pre-nitrated scaffold, such as 2-nitroethylbenzene, and oxidize the ethyl side chain to a ketone. This approach has been explored using various oxidizing agents and conditions. orgsyn.org

Early methods utilized strong chemical oxidants like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂). orgsyn.orgguidechem.com While effective, these methods can suffer from high reagent consumption and significant waste generation. guidechem.com Another reagent capable of oxidizing the benzylic position to a keto group is selenium dioxide (SeO₂). quora.com More contemporary industrial methods often favor catalytic oxidation using air or pure oxygen, which is more economical and environmentally benign. These processes employ catalysts such as cobalt stearate (B1226849) or azobisisobutyronitrile at elevated temperatures and pressures to facilitate the conversion of 2-nitroethylbenzene to 2-nitroacetophenone. chemicalbook.comgoogle.com

| Oxidizing Agent | Catalyst/Conditions | Reference |

|---|---|---|

| Air | Azobisisobutyronitrile, Decanoic Acid, 120-130°C, 0.3-0.8 MPa | chemicalbook.com |

| Air/Oxygen | Cobalt Stearate or Manganous Acetate, 130-140°C, 0.6-0.8 MPa | google.com |

| Selenium Dioxide (SeO₂) | Oxidizes benzylic position to a keto group. | quora.com |

| Potassium Permanganate (KMnO₄) | Strong chemical oxidant. | orgsyn.orgguidechem.com |

| Hydrogen Peroxide (H₂O₂) | Used in some early oxidation methods. | guidechem.com |

This synthetic route begins with 2-nitrobenzoic acid. The carboxylic acid is first converted to its more reactive acid chloride derivative, 2-nitrobenzoyl chloride, typically using thionyl chloride (SOCl₂). orgsyn.orgquora.com From this intermediate, two main pathways can be followed.

Malonic Ester Synthesis: In a procedure adapted by Walker and Hauser, 2-nitrobenzoyl chloride is reacted with the magnesium salt of diethyl malonate. The resulting condensation product, diethyl o-nitrobenzoylmalonate, is then subjected to acidic hydrolysis and decarboxylation (e.g., using a mixture of acetic acid and sulfuric acid) to furnish 2-nitroacetophenone. orgsyn.org

Organocuprate Reaction: Alternatively, the 2-nitrobenzoyl chloride can be treated with a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), which selectively introduces an acetyl group to form 2-nitroacetophenone. quora.com

Direct Amination Strategies for 2-Nitroacetophenone

Once the key intermediate 2-nitroacetophenone is obtained, the final step is the introduction of an amino group at the α-position of the acetyl group to yield the target compound, 2-amino-1-(2-nitrophenyl)ethanone.

This approach involves a two-step sequence. First, the α-carbon of 2-nitroacetophenone is halogenated, typically brominated using bromine (Br₂) in a solvent like acetic acid, to form 2-bromo-1-(2-nitrophenyl)ethanone. This α-bromo ketone is a reactive intermediate.

The second step is a nucleophilic substitution reaction where the bromine atom is displaced by an amino group. A common method for this transformation is the reaction with hexamine, followed by acidic hydrolysis (the Sommelet reaction). This sequence provides a pathway to the primary amine. google.com This general strategy of α-halogenation followed by reaction with an aminating agent is a plausible route to 2-amino-1-(2-nitrophenyl)ethanone from its 2-nitroacetophenone precursor.

Reductive Amination through Catalytic Hydrogenation

Reductive amination is a versatile method for forming carbon-nitrogen bonds. In the context of synthesizing 2-amino-1-(2-nitrophenyl)ethanone, this process typically involves the catalytic reduction of a nitro group to a primary amine. nih.gov This transformation is a cornerstone of synthetic organic chemistry, providing an efficient route to aromatic amines from readily available nitroaromatic compounds. nih.govresearchgate.net

A key challenge in this synthesis is the selective reduction of the nitro group in the presence of the ketone functionality. Noble metal catalysts generally show high chemoselectivity for the hydrogenation of the nitro group without affecting the carbonyl group. nih.gov The process involves several intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. google.com The choice of catalyst and reaction conditions is critical to prevent the accumulation of these intermediates and to ensure high yields of the desired amino product. google.com

Various hydrogen donors can be used in place of molecular hydrogen (H₂), a process known as transfer hydrogenation. Reagents like formic acid and ammonium (B1175870) formate (B1220265) have been successfully used with catalysts like Pd/C. nih.govresearchgate.net These methods offer practical advantages, avoiding the need for high-pressure hydrogenation equipment. nih.gov

| Catalyst | Hydrogen Source | Conditions | Substrate Type | Product | Reference |

| Palladium on Carbon (Pd/C) | H₂ | Mild pressure (1-25 bar), r.t. to 100°C | Nitroarenes | Aromatic Amines | nih.gov |

| Platinum on Carbon (Pt/C) | H₂ | Mild pressure, ambient temperature | Nitroarenes | Aromatic Amines | nih.gov |

| Gold on Titania (Au/TiO₂) | Formic Acid | 80°C, 1 bar, in water | Nitroarenes & Aldehydes | Secondary Amines | nih.gov |

| Cobalt-Nitrogen/Carbon (Co-Nx/C) | Formic Acid | High Temperature | Nitro Compounds & Carbonyls | Secondary Amines | researchgate.net |

One-Pot Synthetic Procedures for Related Compounds

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. nih.gov

Hydration and Reduction of 1-Ethynyl-2-nitrobenzenes

A notable one-pot procedure for preparing 2'-aminoacetophenones involves the simultaneous hydration and reduction of 1-ethynyl-2-nitrobenzenes. researchgate.netmissouristate.edu This method unexpectedly yields ortho-aminoacetophenones instead of the anticipated amino-alkyne product. researchgate.net The reaction leverages common reducing agents typically used for converting nitrobenzenes into their corresponding amines. researchgate.net

The transformation is effectively a reductive hydration process. researchgate.netmissouristate.edu A variety of reducing systems have been shown to be effective, including iron with hydrochloric acid (Fe/HCl), tin(II) chloride (SnCl₂), and nickel boride. researchgate.net This versatility allows for the selection of reagents based on availability, cost, and substrate compatibility. The process demonstrates high efficiency by concurrently transforming two distinct functional groups—the alkyne and the nitro group—to generate the final amino ketone structure in a single synthetic operation. researchgate.net

| Precursor | Reducing Agent | Product | Reference |

| 1-Ethynyl-2-nitrobenzene | Fe/HCl | 2'-Aminoacetophenone (B46740) | researchgate.net |

| 1-Ethynyl-2-nitrobenzene | SnCl₂ | 2'-Aminoacetophenone | researchgate.net |

| 1-Ethynyl-2-nitrobenzene | Nickel Boride | 2'-Aminoacetophenone | researchgate.net |

| 1-Ethynyl-4,5-dimethyl-2-nitrobenzene | Fe/HCl | 2-Amino-4,5-dimethylacetophenone | researchgate.net |

Chemo- and Regioselective Synthesis Considerations

Achieving chemo- and regioselectivity is paramount in the synthesis of complex organic molecules like 2-amino-1-(2-nitrophenyl)ethanone, which possesses multiple reactive sites.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. A primary consideration in the synthesis of the target compound is the chemoselective reduction of the aromatic nitro group without affecting the ketone carbonyl group. Catalytic hydrogenation using noble metal catalysts like palladium or platinum is well-suited for this purpose, as these catalysts preferentially reduce the nitro group under conditions that leave the ketone intact. nih.govgoogle.com

Regioselectivity involves controlling the position of chemical modification on a molecule. In multi-step syntheses starting from substituted acetophenones, the introduction of the nitro group must be directed to the correct position on the aromatic ring. For instance, a common route involves the nitration of a protected 2'-aminoacetophenone. To prevent oxidation of the amino group and to direct the incoming nitro group, the amino group is first protected, often as an acetamide. The subsequent nitration using a standard mixture of nitric acid and sulfuric acid at low temperatures regioselectively installs the nitro group at the desired ortho position relative to the acetyl group, influenced by the directing effects of the substituents.

Novel Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on novel catalytic systems to improve efficiency, selectivity, and sustainability. Transition metal catalysis and organocatalysis are at the forefront of these advancements.

Transition Metal Catalysis plays a crucial role in many of the synthetic steps relevant to 2-amino-1-(2-nitrophenyl)ethanone. Beyond the use of Pd and Pt in hydrogenation, other transition metals are employed to catalyze key transformations. aensiweb.com For example, chiral transition metal complexes, such as those involving Ni(II) and Cu(II), have been developed for asymmetric reactions, including the reductive amination of ketones. nih.gov Iron complexes, which are inexpensive and abundant, have been shown to catalyze the direct synthesis of unprotected amino alcohols from simple alkenes, showcasing the potential for iron catalysis in C-N bond formation. nih.gov The ability of transition metals to exist in multiple oxidation states and to coordinate with a wide range of molecules makes them powerful tools for facilitating complex organic transformations. aensiweb.com

Organocatalysis , the use of small organic molecules as catalysts, offers a complementary approach to metal-based catalysis. While specific applications in the synthesis of 2-amino-1-(2-nitrophenyl)ethanone are less commonly documented, organocatalysts are widely used in reactions such as asymmetric Michael additions to form γ-nitrocarbonyl compounds, which are precursors to various nitrogen-containing heterocycles. nih.gov This demonstrates the potential of organocatalysis to construct key precursors with high stereoselectivity.

Microwave-Assisted Synthetic Methods for Related Scaffolds

2-Aminoaryl ketones, such as 2-amino-1-(2-nitrophenyl)ethanone, are critical building blocks for the synthesis of quinoline (B57606) scaffolds, a class of heterocyclic compounds with significant pharmacological activity. nih.govnih.gov Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, offering advantages such as dramatically reduced reaction times, improved yields, and often cleaner product profiles compared to conventional heating methods. nih.govnih.govfrontiersin.org

A prominent example is the microwave-assisted Friedländer annulation, which involves the reaction of a 2-aminoaryl ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone). nih.gov Using microwave irradiation, the synthesis of quinolines can be achieved in minutes, often in excellent yields. nih.gov For instance, reacting a 2-aminophenyl ketone with a cyclic or acyclic ketone in acetic acid under microwave heating at 160 °C can produce the corresponding quinoline scaffold in as little as 5 minutes. nih.gov This method represents a green and efficient modification of the traditional Friedländer methodology, which often requires high temperatures or strong acids. nih.gov The use of microwave energy facilitates rapid and efficient construction of diverse quinoline derivatives. nih.govunf.edu

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 2-Aminobenzophenone | Ketone (cyclic or acyclic) | Acetic Acid, 160°C, 5 min (Microwave) | Quinoline Scaffold | nih.gov |

| Formyl-quinoline | Primary heterocyclic amine | DMF (Microwave) | Dihydropyridopyrimidine | unf.edu |

| Pyridine-imidazole derivative | Carbon disulfide | Water (Microwave) | Fused quinoline-thione | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 1 2 Nitrophenyl Ethanone

Transformations Involving the Amino Group

The primary amino group in 2-Amino-1-(2-nitrophenyl)ethanone (B1625331) serves as a potent nucleophile, making it a pivotal site for a variety of chemical transformations, particularly in the synthesis of heterocyclic compounds. Its reactivity is central to constructing complex molecular architectures.

Amination Reactions in Heterocyclization

The strategic positioning of the amino and ketone groups in 2-Amino-1-(2-nitrophenyl)ethanone makes it an excellent precursor for the synthesis of quinoline (B57606) and quinolone derivatives, which are significant classes of nitrogen-containing heterocycles. The general approach involves the cyclization of a 2'-aminoacetophenone (B46740) derivative. While specific examples directly utilizing 2-Amino-1-(2-nitrophenyl)ethanone are specialized, the structural motif is well-suited for established synthetic routes like the Friedländer synthesis. In this reaction, a 2-aminoaryl aldehyde or ketone condenses with a compound containing an α-methylene group adjacent to a carbonyl, to form the quinoline ring system. wikipedia.org

The presence of the nitro group adds a layer of complexity and also a point of further modification. Post-cyclization, the nitro group can be reduced to an amino group, opening pathways to a wider array of substituted quinolines. For instance, the intramolecular cyclization of related compounds, such as β-(2-aminophenyl)-α,β-ynones, proceeds through the nucleophilic attack of the amino group onto the carbonyl, demonstrating a key step in quinoline formation.

Condensation Reactions

Condensation reactions involving the primary amino group are a fundamental aspect of the reactivity of 2-Amino-1-(2-nitrophenyl)ethanone. The reaction of the amine with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. arpgweb.commdpi.com This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, which then eliminates a molecule of water to form the stable C=N double bond. wikipedia.org

The formation of these Schiff bases is a reversible process, often driven to completion by the removal of water. wikipedia.org Aryl amines, such as the one in the title compound, tend to form particularly stable Schiff bases due to conjugation. orientjchem.org These reactions are crucial not only as standalone transformations but also as intermediate steps in more complex syntheses, including the preparation of various heterocyclic systems.

Transformations Involving the Nitro Group

The strongly electron-withdrawing nitro group profoundly influences the electronic properties of the aromatic ring and is a key site for synthetic modification, most notably through reduction.

Selective Reduction of the Nitro Group to Amine

A frequent and critical transformation of 2-Amino-1-(2-nitrophenyl)ethanone is the selective reduction of the nitro group to a primary amine, yielding 2-amino-1-(2-aminophenyl)ethanone. This diamine is a valuable precursor for many other heterocyclic structures, such as benzodiazepines. The main challenge lies in achieving chemoselectivity, reducing the nitro group without affecting the ketone functionality. researchgate.net

A variety of reagents have been developed for this purpose. Catalytic hydrogenation is a common method, though the choice of catalyst and conditions is crucial to avoid reduction of the ketone. researchgate.net Catalysts such as platinum(IV) oxide or specific palladium-on-carbon (Pd/C) systems can be effective. researchgate.net Classical methods using metals in acidic media, such as iron (Fe) in hydrochloric acid (HCl) or tin(II) chloride (SnCl2), are also widely employed and are known for their high chemoselectivity for aromatic nitro group reduction. researchgate.net Other reagents like sodium sulfide (B99878) or sodium hydrosulfite can also achieve this selective transformation. researchgate.net

| Reagent/Catalyst | Conditions | Selectivity |

| Fe / HCl | Acidic medium | High for NO₂ over C=O |

| SnCl₂·2H₂O | Various solvents (e.g., EtOH) | High for NO₂ over C=O |

| H₂ / PtO₂ | Catalytic hydrogenation | Good selectivity possible |

| Na₂S / NaHCO₃ | Room temperature | Selective for NO₂ |

| Catalytic Transfer Hydrogenation | e.g., Ammonium (B1175870) formate (B1220265), Pd/C | Tolerates carbonyl groups |

Mechanistic Aspects of Nitro Group Reductions

The mechanism of nitro group reduction, particularly via catalytic hydrogenation, has been extensively studied. The classical Haber-Lukashevich mechanism details a stepwise process. orientjchem.orgresearchgate.net This pathway involves the sequential addition of hydrogen, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. orientjchem.orgnih.gov

Direct Hydrogenation Pathway:

Step 1: The aromatic nitro compound (Ar-NO₂) is reduced to a nitroso intermediate (Ar-N=O).

Step 2: The nitroso intermediate is further reduced to a hydroxylamine (Ar-NH-OH).

Step 3: The final reduction of the hydroxylamine yields the primary amine (Ar-NH₂).

An alternative route, known as the "condensation" pathway, can also occur. In this mechanism, the nitroso intermediate and the hydroxylamine intermediate can condense to form an azoxy compound (Ar-N(O)=N-Ar). This can then be sequentially reduced to azo (Ar-N=N-Ar) and hydrazo (Ar-NH-NH-Ar) species before finally cleaving to form two equivalents of the amine. nih.gov The predominant pathway often depends on the specific catalyst, substrate, and reaction conditions. nih.govrsc.org

Reactivity of the Ketone Functionality

The ketone group in 2-Amino-1-(2-nitrophenyl)ethanone is an electrophilic center that can undergo a range of nucleophilic addition and condensation reactions. Its reactivity, however, can be sterically hindered by the adjacent ortho-substituents.

One common reaction is the formation of an oxime through condensation with hydroxylamine. The ketone can also be a target for reduction. While selective reduction of the nitro group is often desired, conditions can be chosen to reduce the ketone. For example, complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol, although this may also affect the nitro group under certain conditions. msu.edu

Homo-condensation Reactions of Acetophenones

While specific studies on the homo-condensation of 2-amino-1-(2-nitrophenyl)ethanone are not extensively documented, the reactivity of acetophenones, in general, provides a basis for understanding its potential behavior. Homo-condensation of acetophenones typically proceeds via an aldol-type mechanism, where one molecule acts as a nucleophile (after deprotonation of the α-carbon) and another as an electrophile at the carbonyl carbon.

For 2-amino-1-(2-nitrophenyl)ethanone, this reaction is influenced by several factors:

The α-Methylene Group: The protons on the methylene (B1212753) group adjacent to the carbonyl are acidic and can be abstracted by a base to form an enolate. This enolate can then attack the carbonyl group of another molecule.

The Amino Group: The amino group is a nucleophile and can also participate in reactions. However, in the context of homo-condensation, its primary role might be to influence the acidity of the α-protons and the electrophilicity of the carbonyl group through electronic effects.

The Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. It also increases the acidity of the α-protons, making enolate formation more favorable.

The probable outcome of a base-catalyzed homo-condensation would be the formation of a dypnone-like structure, which could subsequently undergo further cyclization or aromatization reactions. However, the presence of the ortho-amino group introduces the possibility of intramolecular reactions competing with the intermolecular condensation.

Reactions with Carbonyl Moieties in Cyclization

A significant aspect of the reactivity of 2-amino-1-(2-nitrophenyl)ethanone is its participation in cyclization reactions with various carbonyl-containing compounds to form heterocyclic systems, most notably quinolines. These reactions are of great importance in synthetic organic chemistry.

Two classical named reactions that exemplify this reactivity are the Friedländer and Combes syntheses.

Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone). In the case of 2-amino-1-(2-nitrophenyl)ethanone, it can react with a variety of ketones in the presence of an acid or base catalyst to yield substituted quinolines.

The generalized mechanism involves two main pathways:

Aldol (B89426) Condensation First: An initial aldol condensation between the two carbonyl partners is followed by cyclization and dehydration.

Schiff Base Formation First: The amino group of the acetophenone (B1666503) reacts with the carbonyl group of the partner to form a Schiff base (imine), which then undergoes an intramolecular aldol-type reaction.

| Reactant for 2-Amino-1-(2-nitrophenyl)ethanone | Resulting Quinoline Derivative (General Structure) |

| Acetone | 2-Methyl-8-nitroquinoline |

| Ethyl acetoacetate (B1235776) | Ethyl 2-methyl-8-nitroquinoline-3-carboxylate |

| Cyclohexanone | 1,2,3,4-Tetrahydro-9-nitroacridine |

Combes Quinoline Synthesis: This method involves the reaction of an aniline (B41778) with a β-diketone. While 2-amino-1-(2-nitrophenyl)ethanone is not a primary aniline, its amino group can react with β-diketones under acidic conditions to form an enamine intermediate. Subsequent intramolecular electrophilic attack on the activated aromatic ring, followed by dehydration, leads to the formation of a quinoline. The regioselectivity of the cyclization is influenced by both steric and electronic effects of the substituents on both reactants.

| β-Diketone Reactant | Expected Quinoline Product (General Structure) |

| Acetylacetone (2,4-pentanedione) | 2,4-Dimethyl-8-nitroquinoline |

| Benzoylacetone | 2-Methyl-8-nitro-4-phenylquinoline |

| Dibenzoylmethane | 8-Nitro-2,4-diphenylquinoline |

Cascade and Multicomponent Reactions Incorporating 2-Amino-1-(2-nitrophenyl)ethanone Scaffolds

The structural features of 2-amino-1-(2-nitrophenyl)ethanone make it an attractive building block for cascade and multicomponent reactions (MCRs). These reactions are highly efficient processes where multiple bonds are formed in a single operation, leading to the rapid construction of complex molecules from simple precursors.

The presence of a nucleophilic amino group, an electrophilic carbonyl group, and acidic α-protons allows 2-amino-1-(2-nitrophenyl)ethanone to participate in various MCRs. For instance, it can act as the amine component in reactions like the Ugi or Passerini reactions, although the reactivity might be modulated by the other functional groups.

A plausible, though not explicitly documented, cascade reaction could involve an initial reaction at the amino group, followed by an intramolecular cyclization involving the acetyl group. For example, a reaction with an isatin (B1672199) derivative and a suitable third component could potentially lead to complex spirocyclic or fused heterocyclic systems.

While specific examples utilizing 2-amino-1-(2-nitrophenyl)ethanone in complex cascade or multicomponent reactions are not prevalent in the literature, its potential is evident. The development of novel MCRs involving this scaffold could provide efficient routes to novel heterocyclic compounds with potential biological activities.

Studies on Intramolecular Interactions and Their Influence on Reactivity

The reactivity of 2-amino-1-(2-nitrophenyl)ethanone is significantly influenced by intramolecular interactions, primarily intramolecular hydrogen bonding and the electronic effects of the substituents.

Intramolecular Hydrogen Bonding: A key feature of 2'-aminoacetophenones is the presence of an intramolecular hydrogen bond between the hydrogen atoms of the amino group and the oxygen atom of the carbonyl group. This interaction has several consequences:

Conformational Rigidity: The hydrogen bond locks the molecule into a more planar conformation, which can affect its reactivity and photophysical properties.

Modulation of Reactivity: The hydrogen bond can decrease the nucleophilicity of the amino group and the electrophilicity of the carbonyl group to some extent. However, it can also facilitate certain reactions by holding the reactive centers in close proximity. For instance, in cyclization reactions, this pre-organization can lower the activation energy for the ring-closing step.

Influence on Acidity: The hydrogen bond can influence the acidity of the amino protons and the α-methylene protons.

Computational studies and spectroscopic data, such as ¹⁷O NMR, have been used to investigate the strength and nature of these hydrogen bonds in related 2'-aminoacetophenone derivatives. These studies indicate that the strength of the hydrogen bond is dependent on the substituents on the amino group and the aromatic ring.

Electronic Effects: The nitro group at the ortho position to the amino group exerts a strong electron-withdrawing effect (-I and -M effects). This has a profound impact on the reactivity of the molecule:

Reduced Basicity of the Amino Group: The electron-withdrawing nitro group significantly reduces the basicity and nucleophilicity of the ortho-amino group.

Increased Acidity of α-Protons: The nitro group, in conjunction with the carbonyl group, increases the acidity of the α-methylene protons, facilitating the formation of the enolate anion.

Activation of the Aromatic Ring: While the nitro group deactivates the ring towards electrophilic attack, its effect on nucleophilic aromatic substitution is more complex and depends on the reaction conditions.

The interplay between the intramolecular hydrogen bonding and the electronic effects of the nitro group creates a finely balanced reactivity profile for 2-amino-1-(2-nitrophenyl)ethanone, making it a versatile substrate for the synthesis of a variety of heterocyclic compounds.

Based on a thorough review of available scientific literature, providing a comprehensive article on the spectroscopic characterization of a specific isomer of "Acetophenone, 2-aminonitro-" is not feasible at this time. The search for detailed, publicly accessible experimental data—including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS)—for compounds such as 2-amino-3-nitroacetophenone, 2-amino-4-nitroacetophenone, or 2-amino-5-nitroacetophenone did not yield sufficient, concrete data to construct a scientifically accurate and thorough article as per the requested outline.

While data exists for related compounds like 2-aminoacetophenone (B1585202), various nitroacetophenone isomers, and 2-amino-5-nitrobenzophenone, this information is not directly applicable to the specified "Acetophenone, 2-aminonitro-" and its isomers. Adhering to the strict requirement of focusing solely on the requested compound, the lack of specific spectral data prevents the creation of an article that would meet the standards of scientific accuracy and detail required by the prompt.

Therefore, the requested article cannot be generated without resorting to speculation or improper data substitution from related but distinct chemical entities, which would violate the core instructions of accuracy and focus.

Spectroscopic Characterization and Structural Elucidation Studies

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Studies

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and to elucidate its fragmentation pathways. While specific HRMS studies on 2-amino-nitro-acetophenone are not extensively documented in the literature, the fragmentation pattern can be predicted based on the known behavior of substituted acetophenones.

The primary fragmentation of acetophenone (B1666503) itself typically involves an alpha-cleavage, leading to the loss of a methyl radical (•CH₃) to form a stable benzoyl cation. The presence of both an amino (-NH₂) and a nitro (-NO₂) group on the phenyl ring at the ortho position significantly influences the fragmentation mechanism. The electron-donating amino group can stabilize the molecular ion, while the electron-withdrawing nitro group can introduce unique fragmentation pathways, such as the loss of nitric oxide (•NO) or nitrogen dioxide (•NO₂).

A plausible fragmentation pathway for 2-amino-nitro-acetophenone in HRMS would likely involve the initial loss of a methyl group to form the corresponding benzoyl cation. Subsequent fragmentation could involve the loss of CO, a common fragmentation for benzoyl derivatives. Additionally, fragmentation of the nitro group could occur, leading to ions corresponding to the loss of •NO or •NO₂. The amino group may participate in rearrangement reactions, further diversifying the fragmentation pattern.

Table 1: Predicted Major Fragment Ions of 2-Amino-nitro-acetophenone in HRMS

| Fragment Ion | Proposed Structure | Plausible Fragmentation Pathway |

| [M - CH₃]⁺ | 2-amino-nitro-benzoyl cation | α-cleavage of the acetyl group |

| [M - CH₃ - CO]⁺ | 2-amino-nitrophenyl cation | Loss of carbon monoxide from the benzoyl cation |

| [M - NO]⁺ | Loss of nitric oxide from the molecular ion | |

| [M - NO₂]⁺ | Loss of nitrogen dioxide from the molecular ion |

Note: This table is predictive and based on the fragmentation of related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of an aromatic compound is characterized by absorption bands arising from π → π* and n → π* transitions.

For 2-amino-nitro-acetophenone, the presence of the chromophoric acetyl (-COCH₃), nitro (-NO₂), and amino (-NH₂) groups attached to the benzene (B151609) ring gives rise to a complex UV-Vis spectrum. The benzene ring itself exhibits characteristic π → π* transitions. The acetyl group, with its carbonyl moiety, introduces an n → π* transition, which is typically of lower intensity. The nitro and amino groups, being strong auxochromes, significantly modify the absorption characteristics of the benzene ring, often causing a bathochromic (red) shift of the absorption maxima to longer wavelengths.

Table 2: Expected Electronic Transitions for 2-Amino-nitro-acetophenone

| Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Benzene ring and conjugated system | 200 - 400 |

| n → π | Carbonyl group (acetyl) | 300 - 350 |

| n → π* | Nitro group | ~270 |

| Charge Transfer | Donor (amino) to acceptor (nitro/carbonyl) | >300 |

Note: The expected wavelength ranges are estimations based on general principles and data from related compounds.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

As of the latest available data, a specific single-crystal X-ray diffraction study for "Acetophenone, 2-amino-nitro-" has not been reported in publicly accessible crystallographic databases. Therefore, detailed crystallographic data, such as unit cell parameters, space group, and atomic coordinates, are not available for this specific compound.

However, X-ray diffraction studies of other substituted acetophenones have revealed that the planarity of the molecule can be influenced by the nature and position of the substituents due to steric and electronic effects. In the hypothetical solid-state structure of 2-amino-nitro-acetophenone, one would expect the benzene ring to be planar. The acetyl group may be co-planar with the ring to maximize conjugation, or it could be twisted out of the plane due to steric hindrance from the ortho-amino and nitro groups. Intramolecular hydrogen bonding between the amino group and the oxygen atoms of the nitro or carbonyl groups is also a possibility, which would significantly influence the conformation of the molecule. Intermolecular interactions, such as hydrogen bonding involving the amino and nitro groups, and π-π stacking of the aromatic rings, would likely play a significant role in the crystal packing.

To provide a comprehensive understanding of its solid-state structure, experimental determination of the crystal structure of 2-amino-nitro-acetophenone through X-ray diffraction is necessary.

Computational Analysis of 2-Amino-5-nitroacetophenone Remains Largely Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound 2-amino-5-nitroacetophenone. Despite its documented use as a chemical intermediate in synthetic organic chemistry, detailed computational studies, particularly those employing Density Functional Theory (DFT), appear to be absent from publicly accessible research.

DFT calculations are a powerful suite of computational methods used to investigate the electronic structure and properties of molecules. These theoretical studies provide deep insights into a compound's molecular architecture, reactivity, and spectroscopic characteristics. For 2-amino-5-nitroacetophenone, specific data relating to its optimized geometric parameters, electronic structure, and predicted spectroscopic behavior are not available in the referenced literature.

Consequently, the following areas of computational analysis for 2-amino-5-nitroacetophenone are not documented:

Optimized Geometric Parameters and Molecular Architecture: There are no published studies detailing the bond lengths, bond angles, and dihedral angles of 2-amino-5-nitroacetophenone as determined by DFT calculations.

Electronic Structure Analysis: Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the corresponding energy gap, is not available. This data is crucial for understanding the compound's electronic transitions and chemical reactivity.

Molecular Electrostatic Potential (MEP) Analysis: Maps of the molecular electrostatic potential, which are used to predict sites of electrophilic and nucleophilic attack, have not been published for this specific molecule.

Natural Bonding Orbital (NBO) Analysis: NBO analysis, which provides insights into charge delocalization and intramolecular interactions, has not been reported.

Vibrational Frequency Calculations: Theoretical predictions of the infrared and Raman spectra based on vibrational frequency calculations are not found in the literature.

NMR Chemical Shift Predictions: There is no available data on the theoretical prediction of 1H and 13C NMR chemical shifts using methods such as the Gauge-Independent Atomic Orbital (GIAO) method.

While the synthesis and application of 2-amino-5-nitroacetophenone are noted in chemical literature, the specific, in-depth computational characterization as outlined does not appear to have been a subject of published research. Therefore, a detailed article on these specific theoretical aspects cannot be generated at this time.

Computational Chemistry and Theoretical Investigations

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are crucial for various applications in photonics, including frequency mixing and electro-optic modulation. ijiset.com Computational methods, particularly DFT, are instrumental in predicting the NLO response of organic molecules. The key parameter for evaluating NLO activity is the first-order hyperpolarizability (β). While specific DFT calculations for the NLO properties of 2-aminoacetophenone (B1585202) are not extensively documented in the literature, studies on analogous acetophenone (B1666503) derivatives provide a framework for understanding its potential.

For instance, computational analyses of compounds like 2,4-dimethoxyacetophenone and 2-nitroacetophenone have been performed to determine their dipole moments, polarizability, and first-order hyperpolarizability. ijiset.comworldscientific.com These studies often use the B3LYP functional with a basis set like 6-311++G(d,p) to calculate the electronic properties. ijiset.com Chalcone (B49325) derivatives, which can be synthesized from 2-aminoacetophenone, are noted for their significant NLO responses, attributed to their α,β-unsaturated ketone system that facilitates intramolecular charge transfer. conicet.gov.ar Theoretical explorations of Schiff base molecules have also shown that strong intramolecular charge transfer, predicted by DFT, is linked to high hyperpolarizability values, indicating significant NLO potential. acs.org Given the presence of both an electron-donating amino group and an electron-withdrawing acetyl group on an aromatic ring, 2-aminoacetophenone is a plausible candidate for exhibiting NLO properties, though further dedicated computational studies are required to quantify this potential.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug discovery to understand how ligands interact with the active sites of biological targets like proteins and enzymes. Numerous studies have utilized derivatives of acetophenone to explore their potential as inhibitors for various enzymes.

Derivatives of 2-aminoacetophenone have been investigated as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis and a target for treating hyperpigmentation. nih.govmdpi.comscienceopen.com In one such study, acetophenone amide derivatives were synthesized and docked into the active site of mushroom tyrosinase (PDB ID: 2Y9X). nih.govscienceopen.comresearchgate.net The simulations predicted that these compounds could form key interactions with residues in the enzymatic pocket. nih.govscienceopen.com For example, a highly active derivative formed hydrogen bonds with Asn260 and Asn81, positioning it near the catalytic copper ions in the active site. nih.govresearchgate.net

Similarly, monosubstituted acetophenone thiosemicarbazones, including a 2-aminoacetophenone derivative, were evaluated as tyrosinase inhibitors. mdpi.com Docking studies revealed that the thiourea (B124793) moiety's sulfur atom could penetrate the active site and interact with the copper ions. mdpi.com Beyond tyrosinase, acetophenone derivatives have been docked against various other targets to explore their antimicrobial potential, including penicillin-binding protein and DNA gyrase of Staphylococcus aureus. amazonaws.comresearchgate.netnih.goveurekaselect.com These computational predictions are crucial for rational drug design, helping to prioritize compounds for synthesis and experimental testing.

| Derivative Class | Protein Target | PDB ID | Key Predicted Interactions | Reference |

|---|---|---|---|---|

| Acetophenone Amides | Mushroom Tyrosinase | 2Y9X | Hydrogen bonds with Asn260 and Asn81; proximity to Cu²⁺ ions. | nih.govresearchgate.net |

| Acetophenone Thiosemicarbazones | Mushroom Tyrosinase | Not Specified | Sulfur atom of thiourea moiety interacts with active site copper ions. | mdpi.com |

| Isatin-Acetophenone Hybrids | Penicillin-Binding Protein 2a | 3ACX | Multiple hydrogen bond interactions with active site residues (e.g., Val133, Val137). | amazonaws.com |

| Chalcones (derived from aminophenyl) | MepA Efflux Pump (S. aureus) | Not Specified | Binds to the same site as the known inhibitor chlorpromazine. | nih.gov |

| Benzothiazole Acetamides | DNA Gyrase (S. aureus) | 3G75 | Docking scores consistent with observed antimicrobial activity. | eurekaselect.com |

Molecular Dynamics (MD) Simulations for Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations are often used to refine the results of molecular docking by assessing the stability of a predicted protein-ligand complex in a simulated physiological environment. nih.govnih.gov These simulations can confirm whether the interactions predicted by docking are maintained over time and reveal the flexibility of both the ligand and the protein binding site. mdpi.comnih.gov

A typical MD simulation protocol involves placing the docked protein-ligand complex in a solvent box (usually water) with appropriate ions and then simulating its behavior for nanoseconds or even microseconds. mdpi.comnih.gov Key metrics analyzed during the simulation include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which indicates the stability of the complex. mdpi.comresearchgate.net A stable RMSD value over time suggests that the complex has reached equilibrium and the binding is stable. mdpi.comresearchgate.net Another important metric is the Root Mean Square Fluctuation (RMSF), which highlights the flexible regions of the protein. nih.govresearchgate.net

While specific MD simulation studies focusing solely on 2-aminoacetophenone are not widely published, the methodology is standard for evaluating its derivatives. For any ligand, including 2-aminoacetophenone, MD simulations can validate docking poses, calculate binding free energies, and characterize the conformational changes that occur upon binding. researchgate.netunimi.itnih.gov These simulations offer deeper insights into the dynamic nature of molecular recognition, which is essential for designing effective therapeutic agents. unimi.it

Theoretical Studies on Excited States and Electron Transfer Processes

Understanding the behavior of molecules in their electronically excited states is fundamental to photochemistry and the design of materials for optoelectronic applications. diva-portal.org Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for investigating excited states, predicting properties such as absorption spectra, emission energies, and the nature of electronic transitions. rsc.orgrsc.orguci.educhemrxiv.orgresearchgate.net

For 2-aminoacetophenone and its derivatives, photophysical properties are strongly influenced by factors like intra- and intermolecular hydrogen bonding. researchgate.net Experimental and theoretical studies on 2'-aminoacetophenone (B46740) derivatives have shown that the deactivation pathways of the lowest excited singlet state (S1) are highly dependent on the solvent environment. researchgate.net In nonpolar solvents, the dominant deactivation process is a very fast internal conversion, which is thought to be driven by vibronic interactions between close-lying n,π* and π,π* states. researchgate.net

Computational studies can elucidate these processes by calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's electronic excitation energy. acs.org TD-DFT calculations can further characterize the nature of these excitations, determining whether they correspond to local transitions within the molecule or involve intramolecular charge transfer (ICT), where electron density moves from a donor part of the molecule (like the amino group) to an acceptor part (like the acetyl group). acs.org Such ICT processes are often crucial for NLO properties and other photochemical behaviors. acs.org

Synthesis and Investigation of Derivatives and Analogues of 2 Amino 1 2 Nitrophenyl Ethanone

Design and Synthesis of Substituted 2-Amino-1-(2-nitrophenyl)ethanone (B1625331) Analogues

The synthesis of 2-amino-1-(2-nitrophenyl)ethanone and its analogues is a critical process, providing a key intermediate for the construction of more complex molecules. The molecular architecture, featuring an amino group and a nitro group on the aromatic ring in an ortho position relative to the ethanone (B97240) side chain, presents unique challenges and opportunities in synthetic design. The strong electron-withdrawing nature of the nitro group and the nucleophilic character of the amino group necessitate careful strategic planning to achieve regioselective synthesis and prevent unwanted side reactions.

A prevalent and well-established method for synthesizing the title compound involves a multi-step sequence starting from 2'-aminoacetophenone (B46740). This strategy is centered on protecting the reactive amino group before the introduction of the nitro group.

Protection of the Amino Group : The initial step involves the protection of the amino group of 2'-aminoacetophenone, typically through acetylation. Reaction with acetic anhydride (B1165640) converts the amino group into a less reactive acetamido group, preventing its oxidation during the subsequent nitration step.

Regioselective Nitration : With the amino group protected, the resulting N-(2-acetylphenyl)acetamide undergoes regioselective nitration. A standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is used at controlled low temperatures (0–5°C). The acetamido group directs the electrophilic nitration primarily to the ortho and para positions. Due to steric hindrance from the acetyl group, nitration occurs at the position ortho to the amino group (and meta to the acetyl group), yielding N-[2-acetyl-6-nitrophenyl]acetamide.

Deprotection : The final step is the hydrolysis of the acetamido group to restore the free amino group. This is typically achieved by heating the intermediate in an acidic aqueous solution, yielding 2-amino-1-(2-nitrophenyl)ethanone.

An alternative synthetic approach involves the direct halogenation of a substituted acetophenone (B1666503) followed by amination. This method alters the sequence of functional group introduction.

α-Halogenation : A substituted nitrophenyl ethanone can be treated with a halogenating agent, such as bromine (Br₂) in acetic acid, to introduce a halogen atom at the α-position of the ketone, forming an α-bromoacetophenone derivative.

Nucleophilic Substitution : The resulting α-halo ketone is then subjected to a nucleophilic substitution reaction with an amine source. For instance, reaction with hexamine followed by acidic hydrolysis (the Delepine reaction) can introduce the primary amino group to yield the target 2-amino-1-(nitrophenyl)ethanone structure. google.com

The design of analogues focuses on varying the substitution pattern on the phenyl ring to modulate the electronic and steric properties of the molecule, which in turn influences the reactivity and the properties of the resulting heterocyclic compounds.

| Step | Method 1: Nitration of Protected Aminoacetophenone | Method 2: Halogenation and Amination |

|---|---|---|

| Starting Material | 2'-Aminoacetophenone | Substituted Nitrophenyl ethanone |

| Key Intermediate 1 | N-(2-acetylphenyl)acetamide | α-Bromo nitrophenyl ethanone |

| Key Intermediate 2 | N-[2-acetyl-6-nitrophenyl]acetamide | Quaternary ammonium (B1175870) salt (with hexamine) |

| Final Product | 2-Amino-1-(2-nitrophenyl)ethanone | 2-Amino-1-(nitrophenyl)ethanone |

| Primary Reagents | 1. Acetic Anhydride 2. HNO₃/H₂SO₄ 3. Acidic Hydrolysis | 1. Bromine (Br₂) 2. Hexamine 3. HCl/Ethanol |

Formation of Heterocyclic Compounds Utilizing 2-Amino-1-(2-nitrophenyl)ethanone as a Precursor

The bifunctional nature of 2-amino-1-(2-nitrophenyl)ethanone, possessing both a nucleophilic amino group and an electrophilic carbonyl group, makes it an exceptionally valuable precursor for the synthesis of a wide array of heterocyclic compounds. Its structure is primed for cyclization reactions, leading to the formation of fused ring systems that are scaffolds for many pharmacologically important molecules.

Quinolone Derivatives

Quinolones are a significant class of nitrogen-containing heterocycles. The 2'-aminoacetophenone framework embedded within 2-amino-1-(2-nitrophenyl)ethanone is a classic starting point for quinolone synthesis. One of the fundamental methods is the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. nih.gov

To utilize 2-amino-1-(2-nitrophenyl)ethanone in a Camps-type synthesis, the amino group would first be acylated. The resulting N-(2-acyl-nitrophenyl)amide intermediate can then undergo intramolecular aldol-type condensation. The reaction between the enolate of the acetyl group and the carbonyl of the newly introduced amide group, followed by dehydration, leads to the formation of the quinolone ring system. The specific substitution pattern on the resulting quinolone can be controlled by the choice of the acylating agent.

Another established route is the reaction of 2'-aminoacetophenones with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization. For example, condensation with a β-ketoester like ethyl acetoacetate (B1235776) can lead to the formation of an enamine intermediate, which upon thermal or acid-catalyzed cyclization, yields a substituted quinolone.

| Synthetic Method | Key Reaction Type | Reactant for 2-Amino-1-(2-nitrophenyl)ethanone | Resulting Heterocycle |

|---|---|---|---|

| Camps Cyclization | Intramolecular Aldol (B89426) Condensation | Acylating Agent (e.g., Acetic Anhydride) | Substituted 2-Quinolone or 4-Quinolone |

| Friedländer Synthesis Analogue | Condensation/Cyclization | 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) | Substituted Quinolone |

Pyrazole and Pyridazine Derivatives

Pyrazole Derivatives: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, can be synthesized from 2-amino-1-(2-nitrophenyl)ethanone, typically through an intermediate α,β-unsaturated ketone (chalcone). The synthesis proceeds in two main steps:

Chalcone (B49325) Formation : 2-Amino-1-(2-nitrophenyl)ethanone undergoes a Claisen-Schmidt condensation with an aromatic aldehyde in the presence of a base (like NaOH or KOH). This reaction forms a chalcone, which is an α,β-unsaturated ketone bearing the 2-amino-2-nitrophenyl moiety.

Cyclocondensation : The resulting chalcone is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The hydrazine undergoes a cyclocondensation reaction with the α,β-unsaturated carbonyl system of the chalcone. Nucleophilic attack by hydrazine on the carbonyl carbon, followed by intramolecular conjugate addition and subsequent oxidation (or spontaneous aromatization), yields a highly substituted pyrazole. rsc.orgmdpi.com

Pyridazine Derivatives: Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common synthetic route to the pyridazin-3(2H)-one core involves the reaction of a γ-ketoacid with hydrazine. nih.govresearchgate.net To utilize 2-amino-1-(2-nitrophenyl)ethanone as a precursor, it can be converted into a suitable 1,4-dicarbonyl compound or a γ-ketoacid derivative. For instance, reaction with glyoxylic acid can form a γ-ketoacid, which upon subsequent ring closure with hydrazine hydrate, yields the pyridazin-3-one ring. nih.gov This approach allows for the incorporation of the substituted phenyl group at position 6 of the pyridazinone core.

| Heterocycle | Key Intermediate | Primary Reagents | Reaction Type |

|---|---|---|---|

| Pyrazole | Chalcone (α,β-Unsaturated Ketone) | 1. Aromatic Aldehyde 2. Hydrazine Hydrate | 1. Claisen-Schmidt Condensation 2. Cyclocondensation |

| Pyridazine | γ-Ketoacid | 1. Glyoxylic Acid 2. Hydrazine Hydrate | 1. Condensation 2. Cyclization |

Thiazole (B1198619) Derivatives

The synthesis of thiazole derivatives from 2-amino-1-(2-nitrophenyl)ethanone is most effectively achieved via the Hantzsch thiazole synthesis. This classic and versatile method involves the reaction between an α-haloketone and a thioamide-containing compound, such as thiourea (B124793) or a substituted thiourea. derpharmachemica.com

The synthetic pathway involves two steps:

α-Bromination : 2-Amino-1-(2-nitrophenyl)ethanone is first converted into its corresponding α-haloketone. This is typically done by reacting it with bromine (Br₂) in a suitable solvent like chloroform (B151607) or acetic acid. The bromine adds to the carbon atom adjacent to the carbonyl group, resulting in 2-amino-1-(2-nitrophenyl)-2-bromoethanone.

Cyclocondensation : The α-bromoketone intermediate is then reacted directly with a substituted thiourea. The reaction proceeds via nucleophilic attack of the sulfur atom of the thiourea on the α-carbon, followed by intramolecular cyclization and dehydration to form the 2-aminothiazole (B372263) ring. derpharmachemica.com

This method allows for significant diversity in the final product, as a wide variety of substituted thioureas can be employed to introduce different functional groups at the 2-amino position of the thiazole ring.

| Thiourea Reactant | Resulting 2-Amino Substituent on Thiazole Ring | Potential Derivative Name |

|---|---|---|

| Thiourea | -NH₂ | 4-(2-Amino-2-nitrophenyl)-1,3-thiazol-2-amine |

| N-Methylthiourea | -NHCH₃ | N-Methyl-4-(2-amino-2-nitrophenyl)-1,3-thiazol-2-amine |

| N-Phenylthiourea | -NHPh | N-Phenyl-4-(2-amino-2-nitrophenyl)-1,3-thiazol-2-amine |

Pyrimidine (B1678525) Derivatives

Pyrimidines, six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3, are another important class of compounds accessible from 2-amino-1-(2-nitrophenyl)ethanone. A well-established route for the synthesis of 2-aminopyrimidines involves the reaction of a chalcone with guanidine (B92328) hydrochloride. ijprs.com

The synthesis follows a sequence similar to that for pyrazoles:

Chalcone Formation : First, 2-amino-1-(2-nitrophenyl)ethanone is condensed with a suitable aromatic aldehyde under basic conditions (Claisen-Schmidt condensation) to produce an α,β-unsaturated ketone (chalcone).

Cyclization with Guanidine : The purified chalcone is then reacted with guanidine hydrochloride in the presence of a base, such as potassium tert-butoxide or sodium ethoxide in ethanol. ijprs.com The reaction mechanism involves the Michael addition of guanidine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to afford the 2-aminopyrimidine (B69317) derivative. The substituents on the final pyrimidine ring are determined by the chalcone's structure.

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Formation of Chalcone Intermediate | Aromatic Aldehyde, Base (e.g., NaOH) |

| 2 | Cyclocondensation to form Pyrimidine Ring | Guanidine Hydrochloride, Base (e.g., KOtBu) |

Benzimidazole-Endowed Chalcones

Benzimidazole-endowed chalcones are molecules that incorporate both a benzimidazole (B57391) ring system and a chalcone framework. These hybrid structures are of significant interest in medicinal chemistry. nih.govresearchgate.net The synthesis of these compounds can be achieved by utilizing 2-amino-1-(2-nitrophenyl)ethanone as the ketone component in a Claisen-Schmidt condensation with a benzimidazole-aldehyde derivative. ijeas.orgderpharmachemica.com

The general synthetic approach is as follows:

Preparation of Benzimidazole-aldehyde : A suitable benzimidazole-carboxaldehyde is either commercially obtained or synthesized. A common method involves the condensation of o-phenylenediamine (B120857) with a dicarboxylic acid or its derivative, followed by oxidation or other functional group manipulations to introduce the aldehyde functionality.

Claisen-Schmidt Condensation : 2-Amino-1-(2-nitrophenyl)ethanone is reacted with the benzimidazole-carboxaldehyde in a solvent like ethanol, typically in the presence of a base such as a sodium hydroxide (B78521) solution. The base deprotonates the α-carbon of the acetophenone, generating an enolate which then attacks the aldehyde carbonyl of the benzimidazole derivative. Subsequent dehydration of the resulting aldol adduct yields the target benzimidazole-endowed chalcone. ijeas.org

This strategy effectively couples the two distinct heterocyclic and open-chain flavonoid-like structures, creating a molecule with potentially enhanced biological properties derived from both moieties.

Indazole Derivatives

The synthesis of indazole derivatives from precursors like 2-Amino-1-(2-nitrophenyl)ethanone is a significant area of research, owing to the prevalence of the indazole scaffold in pharmacologically active molecules. Two primary synthetic routes from related precursors are prominently discussed in the literature: direct synthesis from 2-aminophenones and reductive cyclization of ortho-nitroaryl compounds.

A versatile and efficient method involves the direct, one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives. This approach is noted for being operationally simple, mild, and insensitive to air or moisture, allowing for a broad tolerance of various functional groups and resulting in good to excellent yields of the desired indazole products. The reaction sequence typically involves the deprotection of a protected hydroxylamine, condensation with the 2-aminophenone, and a subsequent intramolecular electrophilic amination to form the indazole ring.

Alternatively, the Cadogan reaction provides a classic route for synthesizing 2H-indazoles through the reductive cyclization of ortho-nitroaromatic compounds. This reaction is typically carried out at elevated temperatures using phosphites or phosphines, such as tri-n-butylphosphine, as deoxygenating reagents. The process can be performed as a one-pot synthesis where an ortho-nitroaldehyde is first condensed with an amine to form an ortho-imino-nitrobenzene intermediate, which then undergoes the reductive cyclization. While traditionally requiring harsh conditions, milder protocols have been developed. This reductive heterocyclization is widely accepted to proceed via the exhaustive deoxygenation of the nitro group to form a reactive nitrene intermediate, which then cyclizes. These synthetic strategies enable the creation of a diverse library of indazole analogues for further investigation.

Structure-Reactivity and Structure-Property Relationship Studies within Analogues

The relationship between the chemical structure of a molecule and its reactivity or properties is fundamental to chemical design. In analogues of 2-Amino-1-(2-nitrophenyl)ethanone, the reactivity and properties are governed by the interplay of electronic and steric effects of its constituent functional groups and any additional substituents.

The parent scaffold contains several electronically active groups. The ortho-nitro group is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects, which decreases the electron density of the aromatic ring. The acetyl group is also electron-withdrawing. Conversely, the amino group is electron-donating through resonance due to its lone pair of electrons, but inductively withdrawing due to nitrogen's electronegativity.

Structure-activity relationship (SAR) studies on analogous compounds illustrate how modifications to this scaffold can systematically alter biological activity. For instance, in a series of citalopram (B1669093) analogues, which feature a substituted aromatic ring, modifications at various positions were evaluated for their binding affinity at monoamine transporters. The study demonstrated that many substitutions on the dihydroisobenzofuran ring were well-tolerated, yielding compounds with high serotonin (B10506) transporter (SERT) binding affinities. The data shows that replacing the 5-cyano group with halogens like bromine or iodine resulted in compounds with retained or slightly improved binding affinity, while larger di-substituted phenyl groups at the same position led to a decrease in affinity, suggesting steric limitations.

Similarly, a study on aromatic ring-substituted ketamine esters, which share an α-aminoketone feature, explored a wide range of substituents (Cl, Me, OMe, CF₃, OCF₃). The findings indicated that substituents at the 2- and 3-positions of the phenyl ring were generally more active than those at the 4-position. While Chlorine was a generally well-tolerated substituent, the potent electron-withdrawing CF₃ and OCF₃ groups resulted in fewer effective analogues. These studies underscore how systematic structural changes can be used to fine-tune the electronic and steric profile of a molecule to optimize a desired property.

| Analogue Modification (Citalopram Series) | Substituent | SERT Binding Affinity (Ki, nM) | Key Observation |

| Parent Compound | 5-CN | 1.94 | High affinity and selectivity. |

| Analogue 1 | 5-Br | 1.04 | Halogen substitution is well-tolerated, maintaining high affinity. |

| Analogue 2 | 5-I | 1.42 | Larger halogen also maintains high affinity. |

| Analogue 3 | 5-(3'-methoxyphenyl) | 2.52 | Phenyl substitutions are generally tolerated. |

| Analogue 4 | 5-(3',5'-dichlorophenyl) | 21.8 | Di-substitution on the extended phenyl ring shows lower affinity, suggesting steric hindrance. |

This table is adapted from data presented in Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters to illustrate SAR principles.

Bioisosteric Modifications and Their Chemical Consequences

Bioisosterism, the exchange of a functional group within a molecule for another group with similar physical or chemical properties, is a cornerstone of medicinal chemistry used to enhance potency, improve pharmacokinetics, or reduce toxicity. For analogues of 2-Amino-1-(2-nitrophenyl)ethanone, the aromatic nitro group is a prime candidate for bioisosteric replacement.

The aromatic nitro group is often considered a structural liability or "toxicophore" in drug design. Its metabolic reduction in vivo can produce potentially toxic aryl nitroso and hydroxylamine species, which are reactive and can covalently modify cellular macromolecules. Consequently, replacing the nitro group with a suitable bioisostere that preserves its essential electronic properties while mitigating toxicity risk is a common strategic goal.

The primary role of the nitro group in this context is as a strong electron-withdrawing group. Therefore, suitable bioisosteres must replicate this characteristic. A variety of functional groups have been investigated as replacements. The chemical consequences of such a swap depend on the chosen isostere.

Cyano (-CN): Like the nitro group, the cyano group is a strong EWG. It is more linear in geometry and acts as a hydrogen bond acceptor.

Sulfonamide (-SO₂NHR): This group is a versatile replacement, capable of acting as a hydrogen bond donor and acceptor, and its electron-withdrawing strength can be modulated by the 'R' group.

Halogens (-F, -Cl): Fluorine and chlorine are strongly electron-withdrawing via induction and can serve as effective, smaller bioisosteres. In a study on 3-nitroindenoisoquinoline, both fluorine and chlorine were identified as suitable replacements that maintained the desired biological activity.

Trifluoromethyl (-CF₃): The CF₃ group is a potent, metabolically stable EWG that is often used to replace groups like nitro or even tert-butyl.

| Functional Group | Common Bioisosteric Replacements | Key Chemical Properties |

| Aromatic Nitro (-NO₂) | Cyano (-CN), Sulfonamide (-SO₂NH₂), Trifluoromethyl (-CF₃), Halogens (e.g., -Cl, -F), N-oxide pyridine | Strong electron-withdrawing character, hydrogen bond acceptors, metabolically stable alternatives. |

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as Synthetic Intermediates for Complex Molecular Architectures

The inherent functionality of 2-aminonitroacetophenones makes them powerful building blocks for the construction of complex molecular frameworks, especially nitrogen-containing heterocyclic compounds. The amino group serves as a nucleophile or a precursor to a diazonium salt, while the methyl ketone can participate in cyclization and condensation reactions. The nitro group can be readily reduced to an amine, offering another point for molecular elaboration, or it can be used to modulate the electronic properties of the molecule.

Research has demonstrated the utility of 2-aminoaryl methyl ketones in synthesizing tryptanthrin derivatives through copper-promoted oxidative functionalization. researchgate.net This domino oxidative cyclization provides a direct pathway to indolo[2,1-b]quinazoline alkaloids, a core structure found in many biologically active natural products. researchgate.net The presence of a nitro group on the 2-aminoacetophenone (B1585202) starting material can provide an additional handle for further chemical modification of the final complex molecule.

Furthermore, related structures such as 2-hydroxy-3-nitro/amino-5-methyl-α-bromoacetophenone have been used to synthesize new series of thiocarbamidoacetophenones. asianpubs.org These compounds, in turn, are valuable precursors for creating nitrogen and sulfur-containing heterocycles like 1,2,5-thioxazines and 1,2,4-oxadiazines, which are investigated for their potential medicinal and agricultural applications. asianpubs.org The strategic placement of amino and nitro groups on the acetophenone (B1666503) ring is crucial for directing these complex cyclization reactions.

| Intermediate | Synthetic Target | Significance |

| 2-Aminoaryl Methyl Ketones | Tryptanthrin Derivatives | Access to biologically active indolo[2,1-b]quinazoline core. researchgate.net |

| 2-Hydroxy-3-nitro/amino-5-methyl-α-bromoacetophenone | Thiocarbamidoacetophenones | Precursors for nitrogen and sulfur-containing heterocycles. asianpubs.org |

| 2-Aminoacetophenones | Quinolones, Flavones, Coumarins | Building blocks for a diverse range of natural product analogs. mdpi.com |

Role in the Synthesis of Fine Chemicals and Specialty Materials

The unique electronic and chemical properties of 2-aminonitroacetophenones make them valuable intermediates in the production of high-value fine chemicals and specialty materials, including dyes, pigments, and photosensitive materials.

Aromatic compounds containing both amino and nitro groups are foundational in the synthesis of many classes of dyes. The amino group can be readily converted into a diazonium salt, which can then be coupled with various aromatic compounds to form azo dyes. The nitro group often acts as an auxochrome, a group that modifies the ability of the chromophore to absorb light, thereby influencing the color and intensity of the dye.

While direct examples for specific 2-aminonitroacetophenone isomers are specialized, the principle is well-established with closely related compounds. For instance, 2-amino-5-nitrophenol is a crucial intermediate for a variety of dyes, including azo dyes, disperse dyes, and acid dyes used in the textile industry. exsyncorp.com Similarly, 2-amino-5-nitrobenzoic acid is a key building block in the production of a wide spectrum of dyes for textiles and inks. nbinno.com This established utility strongly supports the potential of 2-aminonitroacetophenone isomers as precursors for novel chromophores and pigments.